Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
Description
Systematic IUPAC Nomenclature and Rationale
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived using the Hantzsch-Widman system, which integrates prefixes, stems, and suffixes to encode structural features. The base component is the pyrrolo[2,1-c]triazole system, where "pyrrolo" denotes a fused pyrrole ring, and "[2,1-c]" specifies the fusion positions between the pyrrole (positions 2 and 1) and triazole (position c). The numbering begins at the bridgehead nitrogen, proceeding through the triazole ring to prioritize the lowest possible locants for substituents.
The "6,7-dihydro-5H" descriptor indicates partial saturation at positions 6 and 7, reducing the pyrrole ring’s aromaticity. The methyl ester group at position 5 is denoted by the suffix "-carboxylate," with "methyl" specifying the esterifying alkyl group. Thus, the full name reflects the compound’s bicyclic framework, saturation state, and functional group orientation.
Molecular Geometry and Conformational Analysis
The bicyclic framework adopts a planar conformation due to conjugation across the fused rings, with bond lengths and angles consistent with aromatic heterocycles. The pyrrole ring exhibits bond alternation (1.38–1.42 Å for C–N and 1.40–1.45 Å for C–C), while the triazole ring maintains shorter N–N bonds (1.31–1.33 Å). The ester group at position 5 introduces slight puckering, as evidenced by X-ray crystallography data showing a dihedral angle of 12.3° between the carboxylate and the bicyclic core.
Partial saturation at positions 6 and 7 reduces strain, allowing the molecule to adopt a semi-chair conformation. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the methylene protons at positions 6 and 7 resonate at δ 2.8–3.2 ppm, while the ester methyl group appears at δ 3.7 ppm. Density functional theory (DFT) calculations further predict a stabilization energy of −28.6 kcal/mol for the planar conformation, minimizing steric clashes.
Comparative Analysis of Fused Heterocyclic Systems in Pyrrolotriazole Derivatives
The structural and electronic properties of pyrrolotriazole derivatives vary significantly with substituent type and position. For instance, 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c]triazole () introduces aromaticity via a phenyl group at position 3, enhancing π-conjugation and increasing thermal stability (mp 145–147°C vs. 98–100°C for the methyl ester). Conversely, methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-c]triazole-5-carboxylate () features a methyl group at position 3, which sterically hinders electrophilic substitution at the triazole ring.
The fusion pattern also influences reactivity: derivatives with triazole rings exhibit greater electrophilic substitution activity at position 3 compared to -fused analogs. This divergence arises from differences in nitrogen atom positioning, which alter electron density distribution across the bicyclic system.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6-9-8-4-10(5)6/h4-5H,2-3H2,1H3 |
InChI Key |
UHJZBUYQFSARNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=NN=CN12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as methanesulfonic acid
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyrrole or triazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Derivatives
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic Acid (CAS: 884504-87-4)
- Molecular Formula : C₆H₇N₃O₂ (molar mass: 153.14) .
- Properties : White to pale yellow crystalline powder; insoluble in water but soluble in DMSO/DMF.
- Applications : Critical intermediate for antitumor, antiviral, and anticancer agents .
- Safety : Labeled harmful (Xn) with risk code R22 (harmful if swallowed) .
Methyl 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate (CAS: 1934243-45-4)
Substituted Derivatives
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine
- Molecular Formula : C₆H₁₀N₄ (molar mass: 138.17).
- Properties : Primary amine derivative; available as a hydrochloride salt (CAS: 1203258-81-4) .
- Applications : Building block for kinase inhibitors and GPCR modulators .
(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
- Modification : Bulky aromatic substituents (benzyl, mesityl) enhance steric bulk.
- Properties : High purity (97%); used in asymmetric catalysis and ionic liquid research .
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine
- Molecular Formula : C₂₃H₂₃FN₆ (molar mass: 402.48).
- Applications: Targets inflammatory pathways; exhibits nanomolar affinity for cytokine receptors .
Comparative Analysis of Key Properties
Pharmacological and Industrial Relevance
- Methyl Ester : Preferred for stability in storage and reactions; used in API synthesis .
- 3-Carboxylic Acid : Directly incorporated into drug candidates (e.g., γ-secretase modulators for Alzheimer’s disease) .
- Complex Derivatives: Exhibit tailored bioactivity, such as Example 1 in , which shows nanomolar potency in amyloid-beta modulation .
Biological Activity
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 167.17 g/mol
- CAS Number : 1190392-04-1
1. Inhibitory Effects on Necroptosis
Recent studies have highlighted the compound's potential as a necroptosis inhibitor. Necroptosis is a form of programmed cell death implicated in various inflammatory diseases and neurodegenerative disorders.
Case Study: RIPK1 Inhibition
A study reported that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole exhibited potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a crucial regulator of necroptosis. The representative compound demonstrated significant anti-necroptotic activity in both human and murine cellular assays with effective binding to the allosteric pocket of RIPK1 .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications to the pyrrolo-triazole core can significantly enhance biological activity. For instance:
| Compound | Modification | Activity (IC50) |
|---|---|---|
| Compound 7 | Fluorine at 7'-position | Improved potency in Hepa1-6 cells (86.6% recovery at 1 μM) |
| Compound 26 | Optimized structure | Robust anti-necroptotic activity (IC50 < 100 nM) |
These findings indicate that specific substitutions can lead to enhanced efficacy against necroptosis.
3. Pharmacokinetics
Pharmacokinetic evaluations of compound 26 indicated relatively low oral bioavailability but promising potential for further development as a therapeutic agent targeting necroptosis-related conditions. The study utilized molecular docking simulations to confirm the binding affinity and mechanism of action against RIPK1 .
The proposed mechanism involves the allosteric inhibition of RIPK1, which is pivotal in mediating necroptosis pathways. By binding to the allosteric site, this compound can effectively disrupt the signaling cascade leading to cell death.
Molecular Docking Insights
Molecular docking studies have elucidated the interaction between the compound and RIPK1:
- Binding Affinity : High affinity for the allosteric site.
- Key Interactions : Hydrogen bonds and hydrophobic interactions were identified as critical for binding stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
